N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-fluoro-1,3-benzothiazol-2-yl derivative with a 2-methoxybenzoyl chloride in the presence of a base to form the hydrazide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the fluoro group at the 4-position of the ring, the methoxy group at the 2-position of the benzene ring, and the hydrazide group attached to the benzene ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The hydrazide group could potentially undergo reactions such as condensation with carbonyl compounds to form hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the fluoro group could increase the compound’s stability and lipophilicity .Scientific Research Applications
- N’-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it may interfere with key signaling pathways involved in cancer progression .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Preliminary studies indicate that this compound possesses anti-inflammatory activity. It may modulate inflammatory mediators and suppress the activation of pro-inflammatory pathways .
- The benzothiazole moiety in this compound contributes to its antimicrobial properties. Researchers have explored its activity against bacteria, fungi, and even some drug-resistant strains. It could potentially serve as a lead compound for developing novel antimicrobial agents .
- Proteases are enzymes involved in various physiological processes. Some studies suggest that N’-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide may act as a protease inhibitor, affecting proteolytic pathways. This property could have implications in drug design and disease management .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Researchers have investigated the neuroprotective effects of this compound. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems .
- The hydrazide group in this compound can form complexes with metal ions. Researchers have explored its coordination chemistry, studying its ability to chelate metals like copper, zinc, and iron. Such complexes could find applications in catalysis, drug delivery, or imaging .
Anticancer Activity
Anti-Inflammatory Properties
Antimicrobial Effects
Protease Inhibition
Neuroprotective Potential
Metal Chelation and Coordination Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-21-11-7-3-2-5-9(11)14(20)18-19-15-17-13-10(16)6-4-8-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJWRJLBDLDMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide |
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